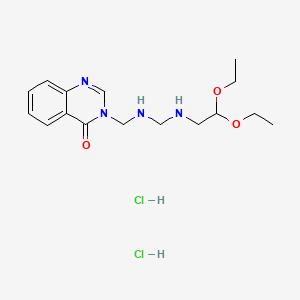
4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the diethoxyethyl and aminomethyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to fully elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar compounds to 4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride include other quinazolinone derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Examples of similar compounds include:
- 2-Methyl-4(3H)-quinazolinone
- 6,7-Dimethoxy-4(3H)-quinazolinone
- 2-Phenyl-4(3H)-quinazolinone The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
75159-25-0 |
|---|---|
Molecular Formula |
C16H26Cl2N4O3 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-[[(2,2-diethoxyethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H24N4O3.2ClH/c1-3-22-15(23-4-2)9-17-10-18-11-20-12-19-14-8-6-5-7-13(14)16(20)21;;/h5-8,12,15,17-18H,3-4,9-11H2,1-2H3;2*1H |
InChI Key |
GKRSYZJQBMHQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCNCN1C=NC2=CC=CC=C2C1=O)OCC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


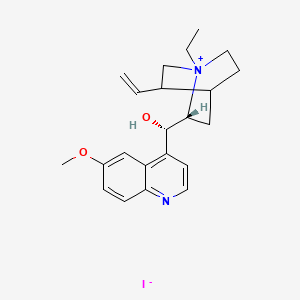

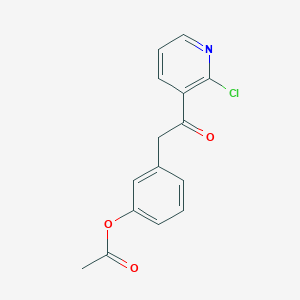
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)

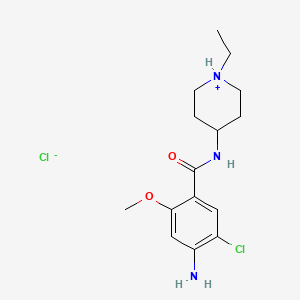

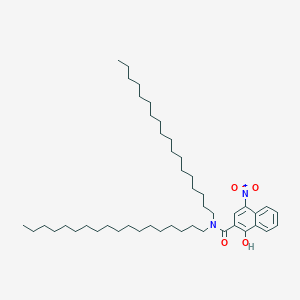


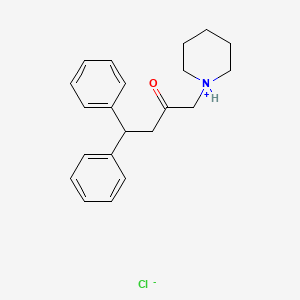
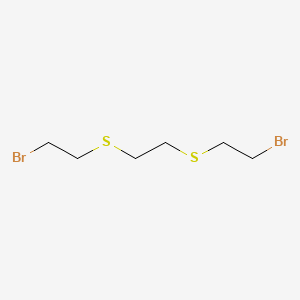

![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)
